Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate
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Overview
Description
Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate typically involves the reaction of 4-chloro-6-piperidin-1-yl-1,3,5-triazine with ethyl glycinate. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, in a solvent mixture of dioxane and water. The reaction is typically conducted at elevated temperatures (70-80°C) to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Scientific Research Applications
Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with proteins and enzymes is of particular interest .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine
- 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine
- 2-Chloro-6-(piperidin-1-yl)benzaldehyde
Uniqueness
Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate is unique due to its specific triazine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30084-24-3 |
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Molecular Formula |
C12H18ClN5O2 |
Molecular Weight |
299.76 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate |
InChI |
InChI=1S/C12H18ClN5O2/c1-2-20-9(19)8-14-11-15-10(13)16-12(17-11)18-6-4-3-5-7-18/h2-8H2,1H3,(H,14,15,16,17) |
InChI Key |
NWFNSNMRKVQOFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)N2CCCCC2 |
solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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